Dosimertinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dosimertinib is a highly potent and selective third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a deuterated derivative of osimertinib, designed to treat advanced EGFR mutation-positive non-small-cell lung cancer (NSCLC). The compound demonstrates robust in vivo antitumor efficacy and favorable pharmacokinetic profiles, with lower toxicity compared to osimertinib .
Preparation Methods
Dosimertinib is synthesized through structural optimizations of osimertinib. The synthetic routes involve deuteration, which replaces hydrogen atoms with deuterium to enhance the compound’s stability and reduce toxicity. The industrial production methods are still under development, with preclinical studies supporting further clinical trials .
Chemical Reactions Analysis
Dosimertinib undergoes various chemical reactions, including:
Oxidation: Commonly involves cytochrome P450 enzymes, leading to the formation of metabolites.
Reduction: Less common but can occur under specific conditions.
Scientific Research Applications
Dosimertinib has several scientific research applications:
Chemistry: Used as a model compound for studying deuteration effects on drug stability and efficacy.
Biology: Investigated for its role in inhibiting EGFR mutations in cancer cells.
Medicine: Primarily used in the treatment of NSCLC, with ongoing clinical trials to explore its full therapeutic potential.
Industry: Potential applications in the development of more stable and less toxic pharmaceuticals.
Mechanism of Action
Dosimertinib exerts its effects by selectively inhibiting the EGFR tyrosine kinase, which is involved in the proliferation and survival of cancer cells. It targets both sensitizing mutations (exon 19 deletion and exon 21 L858R mutations) and acquired resistance mutations (EGFR T790M). This selective inhibition spares wild-type EGFR, reducing non-specific binding and limiting toxicity .
Comparison with Similar Compounds
Dosimertinib is compared with other EGFR inhibitors such as:
Osimertinib: The parent compound, which has higher toxicity due to its primary metabolite AZ5104.
Gefitinib and Erlotinib: First-generation EGFR inhibitors with lower specificity and higher resistance development.
Afatinib and Dacomitinib: Second-generation inhibitors with increased potency but higher toxicity. This compound’s uniqueness lies in its deuteration, which enhances stability and reduces toxicity, making it a promising candidate for NSCLC treatment
Properties
CAS No. |
2403760-70-1 |
---|---|
Molecular Formula |
C28H33N7O2 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i1D2,5D3 |
InChI Key |
DUYJMQONPNNFPI-ZFTIYMCPSA-N |
Isomeric SMILES |
[2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.